molecular formula C13H18ClNO2 B12986581 2-Chloro-N-[1-ethyl-1-(2-hydroxy-phenyl)-propyl]-acetamide

2-Chloro-N-[1-ethyl-1-(2-hydroxy-phenyl)-propyl]-acetamide

Cat. No.: B12986581
M. Wt: 255.74 g/mol
InChI Key: DRNHAZXXLZTZCN-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-(2-hydroxyphenyl)pentan-3-yl)acetamide is an organic compound with a complex structure that includes a chloroacetamide group and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-(2-hydroxyphenyl)pentan-3-yl)acetamide typically involves the chloroacetylation of aminophenols. The reaction is carried out in the presence of acetic acid, acetonitrile, and tetrahydrofuran as solvents . The reaction conditions are carefully controlled to ensure the purity and yield of the product. The structure of the synthesized compound is confirmed using methods such as infrared spectroscopy (IR), proton magnetic resonance spectroscopy (PMR), and mass spectroscopy .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-(2-hydroxyphenyl)pentan-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity of the products.

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted acetamides. These products can have different properties and applications depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-N-(3-(2-hydroxyphenyl)pentan-3-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-hydroxyphenyl)acetamide
  • 2-Chloro-N-(4-hydroxyphenyl)acetamide

Comparison

Compared to similar compounds, 2-Chloro-N-(3-(2-hydroxyphenyl)pentan-3-yl)acetamide has unique structural features that may enhance its biological activity and specificity. For instance, the presence of the hydroxyphenyl group can increase its solubility and reactivity, making it more effective in certain applications .

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

2-chloro-N-[3-(2-hydroxyphenyl)pentan-3-yl]acetamide

InChI

InChI=1S/C13H18ClNO2/c1-3-13(4-2,15-12(17)9-14)10-7-5-6-8-11(10)16/h5-8,16H,3-4,9H2,1-2H3,(H,15,17)

InChI Key

DRNHAZXXLZTZCN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=CC=CC=C1O)NC(=O)CCl

Origin of Product

United States

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